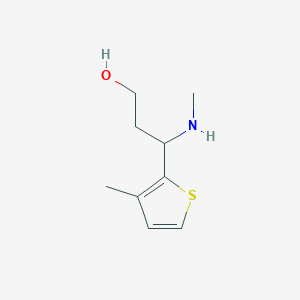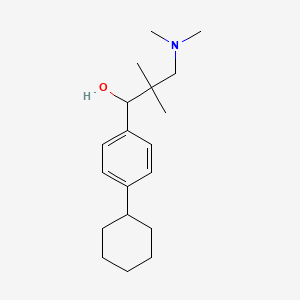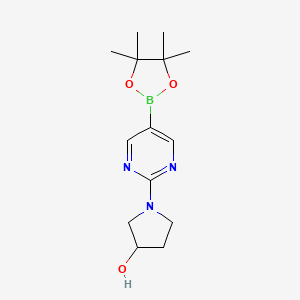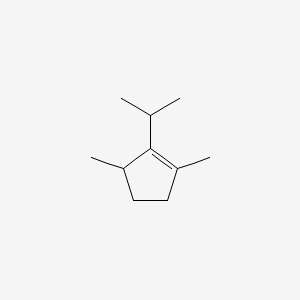![molecular formula C10H11N3O2S B13946841 N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a five-membered ring containing two nitrogen atoms at positions 1 and 3. The addition of a cyclopropyl group and a sulfonamide moiety to the benzimidazole core enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cyclopropyl isocyanate to form the cyclopropyl benzimidazole intermediate. This intermediate is then sulfonated using chlorosulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-1H-benzo[d]imidazole-2-carboxamide
- N-cyclopropyl-1H-benzo[d]imidazole-2-thiol
- N-cyclopropyl-1H-benzo[d]imidazole-2-amine
Uniqueness
N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11N3O2S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
N-cyclopropyl-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C10H11N3O2S/c14-16(15,13-7-5-6-7)10-11-8-3-1-2-4-9(8)12-10/h1-4,7,13H,5-6H2,(H,11,12) |
Clave InChI |
NHGVNXGCVFDXSH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


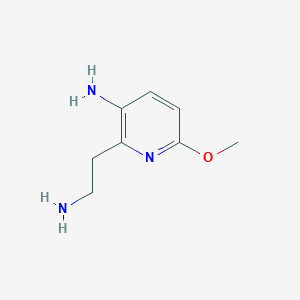
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)

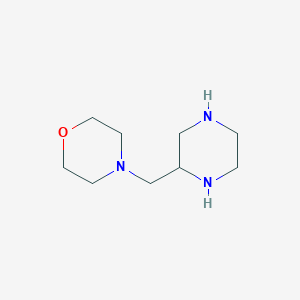
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)

